BenchChemオンラインストアへようこそ!

Butabindide

TPP2 TPP1 selectivity

Butabindide, also known as UCL‑1397, is a small‑molecule inhibitor of tripeptidyl peptidase II (TPP2, EC 3.4.14.10), a cytosolic serine exopeptidase that degrades the satiety‑regulating neurotransmitter cholecystokinin‑8 (CCK‑8). It is a reversible, competitive inhibitor that was developed through systematic structure‑based optimization of earlier peptide leads, resulting in a conformationally constrained indoline scaffold with nanomolar affinity (Ki = 7 nM) for TPP2.

Molecular Formula C19H27N3O6
Molecular Weight 393.43
CAS No. 175553-48-7
Cat. No. B1143052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButabindide
CAS175553-48-7
Molecular FormulaC19H27N3O6
Molecular Weight393.43
Structural Identifiers
SMILESCCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N
InChIInChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butabindide (CAS 175553-48-7) for TPP2 Inhibition Research: Potency, Selectivity, and In Vivo Activity


Butabindide, also known as UCL‑1397, is a small‑molecule inhibitor of tripeptidyl peptidase II (TPP2, EC 3.4.14.10), a cytosolic serine exopeptidase that degrades the satiety‑regulating neurotransmitter cholecystokinin‑8 (CCK‑8) [1]. It is a reversible, competitive inhibitor that was developed through systematic structure‑based optimization of earlier peptide leads, resulting in a conformationally constrained indoline scaffold with nanomolar affinity (Ki = 7 nM) for TPP2 [2][3].

Why Generic TPP2 Inhibitors Cannot Substitute for Butabindide in CCK‑8 Pathway Studies


Substituting Butabindide with other TPP2‑targeting compounds introduces critical variability in experimental outcomes. While several small molecules inhibit TPP2, their mechanisms (reversible vs. irreversible), potency ranges (nanomolar to micromolar), and selectivity profiles differ markedly. For instance, the irreversible inhibitor AAF‑CMK operates at 10–100 μM and inhibits additional off‑target proteases , whereas Butabindide acts reversibly at nanomolar concentrations with a defined selectivity window against TPP1 and other serine proteases . These differences directly impact cellular CCK‑8 stabilization, satiety signaling, and in vivo pharmacodynamics, rendering simple substitution scientifically invalid.

Butabindide Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data for Scientific Procurement


Nanomolar TPP2 Affinity vs. Micromolar TPP1 Affinity Defines a Clear Selectivity Window

Butabindide displays a Ki of 7 nM for TPP2 and a Ki of 10 μM for the related enzyme tripeptidyl peptidase I (TPP1), yielding a >1400‑fold selectivity window . In contrast, many broader‑spectrum TPP2 inhibitors, such as the irreversible peptide‑based inhibitor AAF‑CMK, exhibit overlapping inhibition of both TPP2 and TPP1 at similar concentration ranges (AAF‑CMK is typically used at 10–100 μM) . This selectivity profile ensures that CCK‑8 protection is achieved through specific TPP2 blockade without confounding TPP1‑mediated off‑target effects.

TPP2 TPP1 selectivity Ki enzyme inhibition

Reversible, Competitive Inhibition Mechanism Distinguishes Butabindide from Irreversible TPP2 Inhibitors

Butabindide acts as a reversible, competitive inhibitor of TPP2, binding non‑covalently to the enzyme active site [1]. This contrasts with irreversible TPP2 inhibitors like AAF‑CMK (a chloromethyl ketone), which covalently modify the catalytic serine and permanently inactivate the enzyme . A phosphorylated irreversible variant of Butabindide has been reported to be ~60‑fold more potent in vitro [2], but its irreversible binding precludes washout recovery experiments and makes it unsuitable for studying dynamic CCK‑8 regulation or acute pharmacological modulation in vivo.

reversible inhibition competitive inhibition TPP2 mechanism of action irreversible inhibitor

Quantified In Vivo Target Engagement: Tissue‑Specific ID50 Values Validate Central and Peripheral TPP2 Inhibition

Following intravenous administration in mice, Butabindide inhibits TPP2 activity in liver and brain with ID50 values of 1.1 mg/kg and 6.8 mg/kg, respectively . These tissue‑specific inhibitory doses provide a quantifiable benchmark for dose selection in in vivo experiments. By comparison, many peptide‑based or irreversible TPP2 inhibitors (e.g., AAF‑CMK) lack published in vivo target engagement metrics, making dose‑response relationships difficult to predict and requiring extensive pilot optimization.

in vivo ID50 TPP2 liver brain pharmacodynamics

Functional Selectivity: Minimal Inhibition of Broad‑Spectrum Serine Proteases and CCK Receptors

Butabindide exhibits high selectivity for TPP2 over a panel of related serine proteases (Kis >1 μM) and CCK receptors (Kis >0.1 mM) [1]. This functional selectivity contrasts with broader‑acting protease inhibitors and ensures that observed biological effects (e.g., CCK‑8 stabilization, reduced food intake) can be confidently attributed to TPP2 inhibition rather than confounding off‑target activities. No equivalent selectivity panel data are publicly available for comparator compounds such as AAF‑CMK or the phosphorylated Butabindide analog.

selectivity serine protease CCK receptor off-target Ki

Structural Optimization from Lead Compound: 11‑Fold Improvement in Ki via Benzologation

Butabindide was derived from the dipeptide lead Val‑Pro‑NHBu through successive optimization at the P3, P1, and P2 positions, culminating in benzologation to the indoline scaffold [1]. The immediate precursor, Abu‑Pro‑NHBu, exhibited a Ki of 80 nM for TPP2, whereas Butabindide achieves a Ki of 7 nM—an 11‑fold improvement in affinity [1]. This quantitative SAR trajectory is well‑documented and provides a clear rationale for selecting Butabindide over earlier‑generation peptide‑based TPP2 inhibitors that lack the conformational rigidity and enhanced potency of the indoline core.

structure-activity relationship SAR lead optimization benzologation Ki

Optimal Research Applications for Butabindide Based on Quantitative Differentiation Evidence


CCK‑8 Stabilization Assays in Neuronal Preparations

When investigating endogenous CCK‑8 dynamics in depolarized brain slices or cultured neurons, Butabindide provides reversible, nanomolar‑potency inhibition of TPP2 without confounding TPP1 activity . The >1400‑fold selectivity window ensures that CCK‑8 accumulation results specifically from TPP2 blockade, enabling unambiguous interpretation of peptidase‑dependent neurotransmitter regulation .

In Vivo Satiety and Food Intake Studies in Rodent Models

For studies examining CCK‑8‑mediated satiety signaling, Butabindide offers validated in vivo target engagement with established ID50 values (1.1 mg/kg liver, 6.8 mg/kg brain, i.v.) . Intravenous administration of 10 mg/kg for 20 minutes has been shown to reduce food intake in hungry mice, providing a reproducible dosing benchmark [1]. This eliminates the need for extensive dose‑ranging pilot experiments required for less‑characterized TPP2 inhibitors.

Differentiating TPP2‑Dependent from TPP1‑Dependent Proteolytic Pathways

Because Butabindide exhibits >1400‑fold selectivity for TPP2 over TPP1 (Ki = 7 nM vs. 10 μM) , it can be used as a selective probe to dissect the distinct biological roles of these two tripeptidyl peptidases. In contrast, irreversible inhibitors like AAF‑CMK inhibit both enzymes at overlapping concentration ranges , making them unsuitable for pathway‑specific assignments.

Reversible Inhibition Washout Experiments for Dynamic Enzyme Regulation Studies

The reversible, competitive mechanism of Butabindide [2] permits washout recovery experiments to assess the kinetics of TPP2 activity restoration and downstream CCK‑8 signaling recovery. This experimental design is not feasible with irreversible TPP2 inhibitors such as AAF‑CMK or the phosphorylated Butabindide analog [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butabindide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.